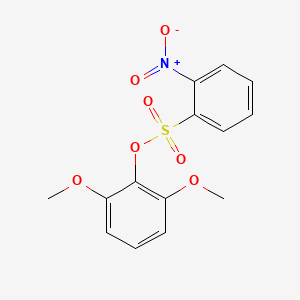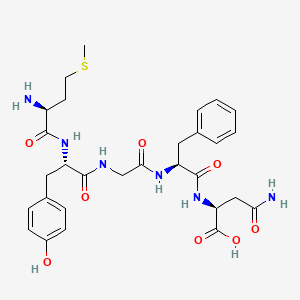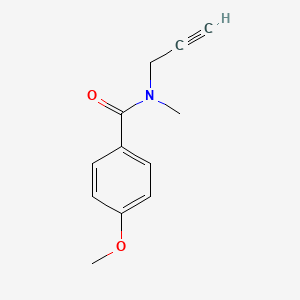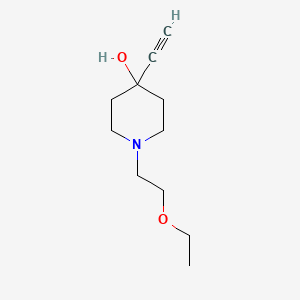
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol is a chemical compound with a piperidine ring substituted with an ethoxyethyl group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target compound . The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the production process. The use of optimized reaction conditions and efficient purification techniques would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Catalytic reduction of the compound can produce a mixture of saturated and unsaturated products.
Substitution: The hydroxyl group on the quaternary carbon atom can undergo substitution reactions to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Ethyl bromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated and unsaturated products.
Substitution: Formation of monoethyl ethers.
Applications De Recherche Scientifique
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific sites on target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Ethoxyethyl)piperidin-4-one: A precursor in the synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.
4-Acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine: A compound with similar structural features and pharmacological properties.
Uniqueness
This compound is unique due to the presence of both an ethoxyethyl group and an ethynyl group on the piperidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
191350-58-0 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol |
InChI |
InChI=1S/C11H19NO2/c1-3-11(13)5-7-12(8-6-11)9-10-14-4-2/h1,13H,4-10H2,2H3 |
Clé InChI |
AMADMQLFYIBWJC-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1CCC(CC1)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


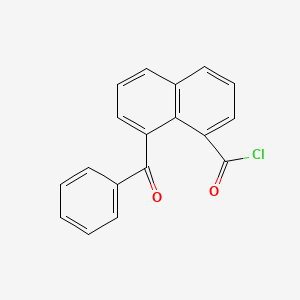
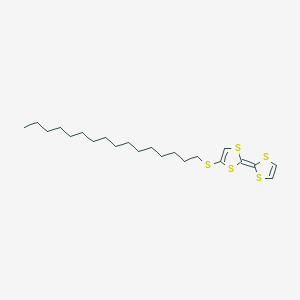

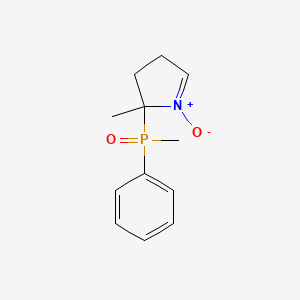
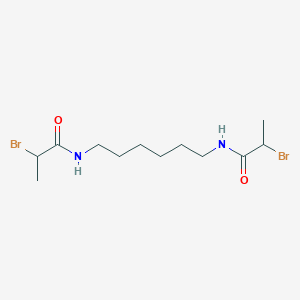

![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)



